[5-(Sulfanylmethyl)furan-2-yl]methanol
Description
[5-(Sulfanylmethyl)furan-2-yl]methanol is a furan-derived compound characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a sulfanylmethyl (-CH2SH) group at the 5-position of the furan ring. This structure imparts unique chemical reactivity, making it valuable in organic synthesis and pharmaceutical research.
Properties
CAS No. |
159144-93-1 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
[5-(sulfanylmethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C6H8O2S/c7-3-5-1-2-6(4-9)8-5/h1-2,7,9H,3-4H2 |
InChI Key |
PIDBCHBMTBOAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)CS)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Hydroxymethyl or Alkoxy Groups
Key Differences :
- HMF lacks the sulfanylmethyl group but shares the hydroxymethyl functionality. Its oxidation to FDCA highlights the role of electron-withdrawing groups in modulating reactivity .
- [5-(Dimethoxymethyl)furan-2-yl]methanol replaces the sulfanyl group with a methoxy-protected methyl group, enhancing stability but reducing nucleophilicity .
Aryl- and Heterocyclic-Substituted Derivatives
Key Differences :
- Aryl-substituted derivatives exhibit tunable electronic properties based on substituents (e.g., nitro groups increase electrophilicity, while amino groups enhance solubility) .
- F3-A demonstrates the impact of fused heterocycles on thermal stability and formation pathways, contrasting with the sulfanylmethyl group’s nucleophilic character .
Natural Product Derivatives
Key Differences :
- Natural derivatives often feature complex side chains (e.g., butanone or acetyl groups) that influence bioactivity, unlike the simpler sulfanylmethyl group .
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